N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline
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Overview
Description
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a dimethylamino group attached to a phenyl group, making it a tertiary amine. This compound is often used as a precursor in the synthesis of various dyes and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
The industrial production of this compound typically involves the same alkylation process, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency. The use of acid catalysts and controlled reaction environments ensures the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes such as crystal violet and malachite green.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline exerts its effects involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form stable complexes with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A closely related compound with similar chemical properties and applications.
N,N-Dimethylphenethylamine: Another related compound used in different industrial and research applications.
Uniqueness
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various substitutions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
58758-12-6 |
---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h3-12H,1-2H3 |
InChI Key |
AAHDVBIGFPFGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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